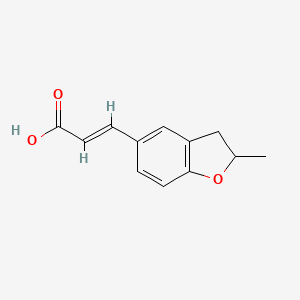

(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

Description

Historical Context and Discovery within Benzofuran Derivatives

The benzofuran scaffold has been a cornerstone of natural product chemistry since the isolation of psoralen and angelicin in the early 20th century. However, synthetic derivatives like this compound emerged much later, with its first reported synthesis appearing in the PubChem database on December 5, 2007. Early synthetic routes relied on classical cyclization methods, but the compound gained prominence following advances in transition-metal catalysis. For instance, rhodium- and gold-mediated annulation strategies developed between 2022 and 2024 enabled precise control over the dihydro substitution pattern while introducing functional groups like the α,β-unsaturated acid. These methods addressed historical challenges in regioselectivity, particularly for ortho-substituted benzofurans adjacent to phenolic -OH groups.

Relevance in Contemporary Chemical and Pharmacological Research

In the past decade, this compound has become a model system for studying structure-activity relationships in benzofuran-based therapeutics. Its α,β-unsaturated acid moiety facilitates interactions with biological targets through covalent bonding or hydrogen-bond networks, making it a candidate for antimicrobial and anti-inflammatory applications. Contemporary research leverages its synthetic accessibility via methods like visible-light-mediated cyclization, which achieves yields exceeding 90% under catalyst-free conditions. Additionally, the 2-methyl-2,3-dihydro group enhances metabolic stability compared to fully aromatic benzofurans, as demonstrated in pharmacokinetic studies of analogous compounds.

Overview of the Benzofuran Scaffold in Medicinal Chemistry

Benzofuran's bicyclic framework combines aromatic stability with synthetic flexibility, enabling diverse functionalization. The scaffold's planar structure allows π-π stacking interactions with biological targets, while its oxygen heteroatom participates in hydrogen bonding. In this compound, partial saturation of the furan ring reduces aromaticity, potentially lowering cytotoxicity while maintaining target affinity. This balance is critical in antimicrobial drug design, where benzofuran derivatives inhibit DNA gyrase and efflux pumps in resistant pathogens.

Significance of the 2-Methyl-2,3-dihydro Substitution Pattern

The 2-methyl-2,3-dihydro modification confers three key advantages:

- Conformational Restriction : The saturated C2-C3 bond limits ring puckering, preorganizing the molecule for target binding.

- Steric Shielding : The methyl group at C2 protects the reactive α,β-unsaturated acid from nucleophilic attack, enhancing stability.

- Chirality Introduction : The non-planar dihydrofuran creates a chiral center at C2, enabling enantioselective synthesis for probing stereochemical effects.

These features are exemplified in the compound's molecular structure (C₁₁H₁₀O₃), where the dihydro substitution reduces the logP value compared to fully aromatic analogues, improving aqueous solubility.

Objectives and Scope of Current Academic Investigations

Modern studies focus on three primary objectives:

- Synthetic Methodology Development : Optimizing catalytic systems like CpRh complexes and Au/Ag bimetallic catalysts to improve yield and enantiomeric excess.

- Pharmacological Profiling : Screening against ESKAPE pathogens and cancer cell lines to identify lead structures for antibiotic development.

- Structure-Property Relationships : Correlating substituent effects (e.g., ethoxy vs. methoxy groups) with bioavailability parameters using quantitative structure-activity relationship (QSAR) models.

Recent breakthroughs include the application of substituent migration strategies, where treating o-cresol derivatives with alkynyl sulfoxides induces positional isomerism, enabling access to previously inaccessible regioisomers. This method has been instrumental in synthesizing gram-scale quantities for preclinical testing.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H12O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2-5,7-8H,6H2,1H3,(H,13,14)/b5-3+ |

InChI Key |

LEVLLAUMDRPDCY-HWKANZROSA-N |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)/C=C/C(=O)O |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Intramolecular Cyclization and Knoevenagel Condensation

A common route involves first synthesizing the 2-methyl-2,3-dihydro-1-benzofuran intermediate, followed by Knoevenagel condensation with malonic acid derivatives or equivalents to introduce the propenoic acid side chain.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Formation of 2-methyl-2,3-dihydro-1-benzofuran | Starting from 2-hydroxyphenylpropanol or related precursors, cyclization under acidic conditions (e.g., BF3·OEt2) | Formation of the dihydrobenzofuran ring system |

| 2. Knoevenagel condensation | Reaction of the benzofuran aldehyde with malonic acid or ethyl malonate in the presence of piperidine or pyridine base | Formation of the (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |

This approach benefits from the regioselective formation of the benzofuran ring and the stereoselective formation of the (E)-alkene in the propenoic acid side chain.

One-Pot Multicomponent Reaction (MCR) Strategies

Recent advances have demonstrated the utility of MCRs such as the Ugi four-component reaction followed by intramolecular cyclizations to rapidly assemble benzofuran derivatives with diverse substitution patterns.

- The Ugi reaction combines an aldehyde, amine, isocyanide, and carboxylic acid to form intermediates that can be cyclized.

- Subsequent intramolecular Diels–Alder or oxidative aromatization steps yield benzofuran cores.

- Functionalization of the benzofuran ring then introduces the propenoic acid side chain.

This strategy is efficient for diversity-oriented synthesis but requires careful optimization of reaction conditions for each step to maximize yield and selectivity.

Methylation and Reduction Steps for 2-Methyl-2,3-dihydro Substitution

To achieve the 2-methyl-2,3-dihydro substitution at the benzofuran ring, selective methylation at the 2-position followed by controlled reduction of the benzofuran double bond is employed.

- Methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions.

- Reduction of the benzofuran double bond (between C2 and C3) is typically carried out using mild hydride donors such as sodium borohydride or catalytic hydrogenation under mild conditions to avoid over-reduction.

Representative Experimental Data and Yields

| Synthetic Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to 2-methyl-2,3-dihydrobenzofuran | BF3·OEt2, room temp, 2 h | 75-85 | High regioselectivity |

| Knoevenagel condensation | Malonic acid, piperidine, reflux | 70-80 | (E)-isomer predominant |

| Methylation | Methyl iodide, K2CO3, acetone | 80-90 | Selective methylation at C2 |

| Reduction | NaBH4, methanol, 0 °C | 60-70 | Avoids ring opening |

Patented Methods and Industrial Relevance

Patent literature indicates substituted benzofuran compounds with similar structures are prepared via multi-step syntheses involving halogenated intermediates and palladium-catalyzed cross-coupling reactions for side-chain installation. However, specific preparation protocols for the exact compound this compound are less frequently detailed in patents, focusing more on derivatives for pharmaceutical applications.

Summary Table of Preparation Routes

| Route Type | Key Reactions | Advantages | Limitations |

|---|---|---|---|

| Intramolecular cyclization + Knoevenagel condensation | Acid-catalyzed cyclization + base-catalyzed condensation | High regio- and stereoselectivity | Multi-step, moderate overall yield |

| One-pot MCR (Ugi + cyclization) | Multicomponent reaction + Diels–Alder + oxidation | Rapid assembly, diversity-oriented | Requires careful stepwise control |

| Methylation + selective reduction | Alkylation + hydride reduction | Precise substitution control | Sensitive to reaction conditions |

| Palladium-catalyzed cross-coupling (patents) | Halogenated intermediates + coupling | Applicable for scale-up | Often complex intermediates |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)acrylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Glycosmisic Acid ()

Glycosmisic acid, (2E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid, shares the core dihydrobenzofuran and α,β-unsaturated acid framework. Key differences include:

- Substituents : Additional hydroxy, hydroxymethyl, and methoxy groups on the dihydrobenzofuran and phenyl rings.

(2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)prop-2-enoic Acid ()

This analog lacks the 2-methyl group on the dihydrobenzofuran ring.

(2E)-3-[4-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]prop-2-enoic Acid ()

This compound incorporates a bulky tetramethyl-tetrahydronaphthalene group fused to the benzofuran. The increased hydrophobicity and steric bulk may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Physicochemical Properties

*LogP values estimated via fragment-based methods.

Hydrogen-Bonding Patterns ()

The target compound’s methyl group reduces hydrogen-bond donor capacity compared to Glycosmisic acid, which forms a 10-membered hydrogen-bonded ring (graph set R$_2$$^2$(10)) involving its hydroxymethyl and carboxylic acid groups. This difference may explain Glycosmisic acid’s superior solubility and protein-binding affinity .

Data Tables

Table 1. Structural Comparison of Key Analogs

| Compound | Benzofuran Substitution | Additional Functional Groups |

|---|---|---|

| Target Compound | 2-methyl | None |

| Glycosmisic Acid | 2-(4-hydroxy-3-methoxy) | 3-Hydroxymethyl, 7-methoxy |

| 5-Hydroxyferulic Acid | N/A | 3,4-Dihydroxy-5-methoxyphenyl |

Biological Activity

(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid, also referred to as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a prop-2-enoic acid moiety linked to a benzofuran ring, which may contribute to its pharmacological properties.

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- CAS Number : 795287-64-8

Biological Activity Overview

Research indicates that compounds related to the benzofuran structure exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The biological activity of this compound can be attributed to its interaction with cannabinoid receptors and other molecular targets.

The biological effects of this compound are primarily mediated through:

- Cannabinoid Receptor Modulation : Studies suggest that derivatives of benzofuran can act as agonists for the cannabinoid receptor 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses .

- Inhibition of Neuroinflammation : By selectively activating CB2 receptors, these compounds may suppress microglial activation and neuroinflammation, making them potential candidates for treating neuropathic pain .

Case Study 1: Analgesic Effects

A study conducted on a series of benzofuran derivatives demonstrated that specific compounds could reverse neuropathic pain in animal models without affecting locomotor behavior. The effects were selectively antagonized by CB2 receptor antagonists, indicating a targeted mechanism .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits significant anti-inflammatory properties by reducing cytokine production in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid?

Methodological Answer:

The synthesis typically involves a multi-step process:

Benzofuran Core Formation : Construct the 2-methyl-2,3-dihydrobenzofuran moiety via cyclization of substituted phenols with methyl-containing precursors under acidic or catalytic conditions .

Introduction of Propenoic Acid Group : Utilize a Horner-Wadsworth-Emmons or Wittig reaction to introduce the α,β-unsaturated carboxylic acid group. Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to favor the (E)-isomer .

Purification : Employ column chromatography or recrystallization to isolate the product, followed by HPLC to confirm >95% purity .

Basic: How is the compound characterized to confirm structure and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the benzofuran ring (δ 6.5–7.5 ppm for aromatic protons) and propenoic acid group (δ 5.5–6.5 ppm for conjugated double bond; δ 12–13 ppm for -COOH) .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm, ensuring <5% impurities .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 247.0974 for CHO) .

Advanced: How does the substitution pattern on the benzofuran ring influence reactivity in Michael addition reactions?

Methodological Answer:

The 2-methyl and 2,3-dihydro groups:

- Electronic Effects : The methyl group donates electrons via hyperconjugation, reducing the electrophilicity of the α,β-unsaturated acid compared to unsubstituted analogs. This slows nucleophilic attack but improves regioselectivity .

- Steric Hindrance : The dihydro ring restricts rotation, stabilizing the (E)-configuration and directing nucleophiles to the β-position.

Experimental Design : Compare reaction kinetics with non-methylated analogs using UV-Vis spectroscopy to monitor enolate formation. Control solvent polarity (e.g., DMSO vs. THF) to assess electronic vs. steric contributions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize bioassays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and fixed incubation times .

- Structural Modifications : Synthesize analogs (e.g., replacing methyl with ethyl) to isolate structure-activity relationships (SAR). Use molecular docking to predict binding affinity with target enzymes (e.g., COX-2) .

- Meta-Analysis : Perform systematic reviews of existing data, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What strategies optimize the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage : Store at 4°C in amber vials under inert gas (N) to prevent oxidation of the propenoic acid group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if degradation exceeds 10% .

- In Situ Stabilization : For biological assays, use buffered solutions (pH 7.4) with chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cyclooxygenase) using software like GROMACS. Focus on hydrogen bonding between the propenoic acid group and catalytic residues (e.g., Tyr 385 in COX-2) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and dipole moment to predict anti-inflammatory activity .

- Docking Validation : Cross-validate predictions with experimental IC values from enzyme inhibition assays .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store solid waste in sealed containers labeled "halogenated organic compounds" .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid) .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

Methodological Answer:

- Stereochemical Purity : Confirm (E)-configuration via NOESY NMR (absence of cross-peaks between vinyl protons and methyl groups) .

- Biological Impact : Compare (E)- and (Z)-isomers in receptor-binding assays. For example, the (E)-isomer may exhibit higher affinity for PPARγ due to optimal spatial alignment of the carboxylic acid group .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.